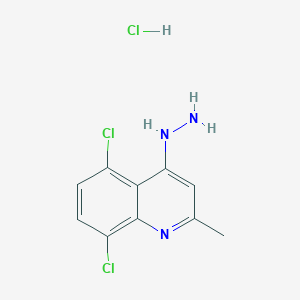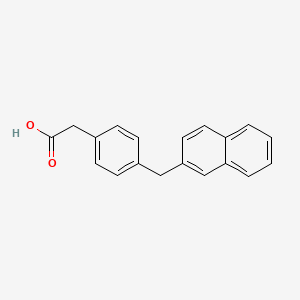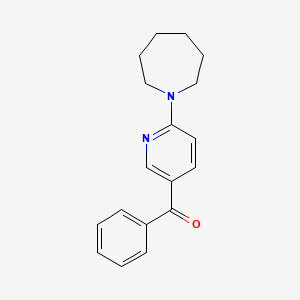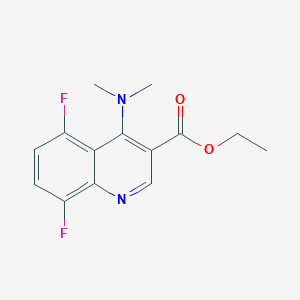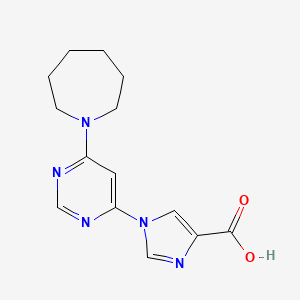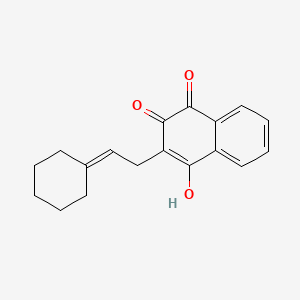
3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene core substituted with a hydroxyl group and a cyclohexylideneethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the hydroxyl group and the cyclohexylideneethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The naphthalene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and effects are essential for understanding its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: Shares a similar cyclohexylidene structure but differs in its functional groups and reactivity.
Naphthoquinone: Contains a naphthalene core with quinone functionality, offering different chemical properties.
Uniqueness
3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
36417-21-7 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-(2-cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H18O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h4-5,8-10,19H,1-3,6-7,11H2 |
Clé InChI |
WCAKCFMWFQIPBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CCC2=C(C3=CC=CC=C3C(=O)C2=O)O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
